Propizepine hydrochloride, identified by the Chemical Abstracts Service number 10321-12-7, falls under the category of tricyclic antidepressants. It is derived from the condensation reaction of 2-chloronicotinic acid and o-phenylenediamine, producing a tricyclic lactam structure that is further modified to yield the hydrochloride salt form .
The synthesis of propizepine hydrochloride involves several key steps:
The molecular formula of propizepine hydrochloride is with a molecular weight of approximately 296.37 g/mol. The compound features a complex tricyclic structure that includes nitrogen-containing rings, contributing to its pharmacological properties.
CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C
.Propizepine hydrochloride can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological efficacy or reduce side effects.
These properties are essential for determining its formulation in pharmaceutical preparations.
Propizepine hydrochloride is primarily used in scientific research related to:
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.:
CAS No.: 27545-53-5